tert-Butyl N-propylsulfamoylcarbamate

Catalog No.
S876191
CAS No.
1393813-40-5
M.F
C8H18N2O4S
M. Wt
238.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-propylsulfamoylcarbamate

CAS Number

1393813-40-5

Product Name

tert-Butyl N-propylsulfamoylcarbamate

IUPAC Name

tert-butyl N-(propylsulfamoyl)carbamate

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11)

InChI Key

DNKVAMMOETYAIM-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCNS(=O)(=O)NC(=O)OC(C)(C)C

Field: Polymer Research

Field: Asymmetric Synthesis

Field: Solvent and Intermediate

Field: Phase Transfer Catalyst

tert-Butyl N-propylsulfamoylcarbamate is a chemical compound with the molecular formula C8H18N2O4SC_8H_{18}N_2O_4S and a molecular weight of 238.3 g/mol. It is classified as a carbamate and is primarily recognized for its applications in medicinal chemistry and polymer synthesis. The compound features a tert-butyl group, which contributes to its stability and solubility, making it useful in various

Typical of carbamates and sulfamides. Key reactions include:

  • Hydrolysis: In aqueous conditions, the carbamate bond can undergo hydrolysis, leading to the formation of propylsulfamide and tert-butyl alcohol.
  • Nucleophilic Substitution: The sulfamoyl group can react with nucleophiles, facilitating the synthesis of various N-heterocycles.
  • Polymerization: This compound can be utilized in the synthesis of thermo-sensitive terpolymer hydrogels through photopolymerization processes, particularly when combined with other acrylamide derivatives.

The biological activity of tert-butyl N-propylsulfamoylcarbamate is linked to its structural components, particularly the sulfamoyl group. Compounds with similar structures have shown potential as:

  • Antiviral Agents: Some derivatives exhibit antiviral properties, making them candidates for further pharmaceutical development.
  • Antimicrobial Activity: Studies suggest that sulfamoyl compounds can possess antimicrobial properties, although specific data on this compound's efficacy is limited.
  • Thermo-responsive Behavior: In polymer applications, the compound contributes to the thermo-responsive characteristics of hydrogels, which are valuable in drug delivery systems.

The synthesis of tert-butyl N-propylsulfamoylcarbamate typically involves:

  • Formation of the Sulfamoyl Group: This can be achieved by reacting propylamine with sulfuric acid derivatives to form the corresponding sulfamide.
  • Carbamate Formation: The sulfamide can then be reacted with tert-butyl chloroformate or another suitable carbamate precursor under basic conditions to yield tert-butyl N-propylsulfamoylcarbamate.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

tert-Butyl N-propylsulfamoylcarbamate has several notable applications:

  • Synthesis of Thermo-sensitive Hydrogels: It is used in creating hydrogels that respond to temperature changes, which are applicable in drug delivery systems.
  • Intermediate in Pharmaceutical Synthesis: The compound serves as an intermediate in synthesizing various biologically active molecules.
  • Research

Interaction studies involving tert-butyl N-propylsulfamoylcarbamate focus on its reactivity with biological targets and other chemical entities. Research indicates that:

  • The compound may interact with enzymes involved in metabolic pathways, although specific interactions require further investigation.
  • Its incorporation into polymer matrices affects the release profiles of drugs encapsulated within these systems, showcasing its potential in controlled drug delivery.

Several compounds share structural similarities with tert-butyl N-propylsulfamoylcarbamate, including:

Compound NameMolecular FormulaUnique Features
tert-Butyl sulfamoylcarbamateC5H12N2O4SLacks the propyl group; simpler structure
PropylsulfamideC3H9N2O2SDirectly related to sulfamide without carbamate moiety
N-tert-butylacrylamideC7H13NO2Used in similar hydrogel applications; lacks sulfonamide
N-isopropylacrylamideC6H11NO2Similar polymer applications; different alkyl group

Uniqueness

tert-Butyl N-propylsulfamoylcarbamate is unique due to its combination of a bulky tert-butyl group with a propylsulfamoyl moiety, which enhances its stability and solubility compared to simpler sulfamides. Its specific applications in polymer chemistry further distinguish it from closely related compounds.

XLogP3

1.1

Dates

Modify: 2023-08-16

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